S-Ethyl ethyl(propyl)carbamothioate
CAS No.: 88461-36-3
Cat. No.: VC19271639
Molecular Formula: C8H17NOS
Molecular Weight: 175.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88461-36-3 |
|---|---|
| Molecular Formula | C8H17NOS |
| Molecular Weight | 175.29 g/mol |
| IUPAC Name | S-ethyl N-ethyl-N-propylcarbamothioate |
| Standard InChI | InChI=1S/C8H17NOS/c1-4-7-9(5-2)8(10)11-6-3/h4-7H2,1-3H3 |
| Standard InChI Key | AHQNVPDJSKNWHL-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CC)C(=O)SCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a carbamothioate backbone with ethyl and propyl substituents on the nitrogen atom and an S-ethyl group attached to the thiocarbonyl sulfur. Its IUPAC name, S-ethyl N-ethyl-N-propylcarbamothioate, reflects this arrangement. The canonical SMILES representation (CCCN(CC)C(=O)SCC) and InChIKey (AHQNVPDJSKNWHL-UHFFFAOYSA-N) provide precise stereochemical descriptors.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇NOS | |
| Molecular Weight | 175.29 g/mol | |
| CAS Registry Number | 88461-36-3 | |
| DSSTox Substance ID | DTXSID60553224 | |
| SMILES | CCCN(CC)C(=O)SCC | |
| InChIKey | AHQNVPDJSKNWHL-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, computational descriptors predict physicochemical behavior. The octanol-water partition coefficient (log P), a critical determinant of environmental mobility, can be extrapolated from analogous thiocarbamates like EPTC (log P = 3.21) . Molecular dynamics simulations of similar compounds suggest moderate hydrophobicity, favoring membrane permeability in biological systems .
Synthesis and Industrial Production
Synthetic Pathways
Thiocarbamates are typically synthesized via reactions between amines and thiocarbonylating agents. A plausible route for S-ethyl ethyl(propyl)carbamothioate involves:
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Formation of the carbamoyl chloride: Reaction of ethylpropylamine with phosgene.
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Thiocarbonylation: Treatment with potassium ethyl xanthogenate to introduce the thiocarbamate group .
The synthesis of EPTC, a structural analog, employs S-ethyl chloride and dipropylamine under basic conditions, suggesting adaptable methodologies for this compound .
Scalability and Purification
Industrial-scale production would likely utilize continuous-flow reactors to mitigate exothermic risks during amine-thiocarbonyl reactions. Chromatographic purification (e.g., silica gel chromatography) remains standard for isolating thiocarbamates, though distillation may suffice given the compound’s predicted volatility .
Functional Applications and Biological Activity
Table 2: Thiocarbamate Herbicide Comparison
Toxicological and Environmental Considerations
Mammalian Toxicity
Thiocarbamates exhibit species-specific toxicity profiles. EPTC causes plasma cholinesterase (ChE) inhibition in dogs and cardiotoxicity in rats at subchronic doses . While no direct toxicological data exist for S-ethyl ethyl(propyl)carbamothioate, its metabolic pathway likely parallels EPTC, producing sulfoxide and sulfone metabolites that inhibit ChE .
Environmental Fate
The compound’s hydrolysis rate in aquatic systems depends on pH and temperature. EPTC degrades rapidly in alkaline conditions (t₁/₂ = 2–7 days), suggesting similar instability for this analog . Soil adsorption coefficients (Koc) for thiocarbamates range from 100–300 mL/g, indicating moderate mobility and leaching potential .
Regulatory Status and Research Gaps
S-Ethyl ethyl(propyl)carbamothioate lacks EPA registration as a pesticide, reflecting insufficient efficacy and safety data . Critical research needs include:
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Mode of action studies: Elucidate enzymatic targets in plant and animal systems.
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Ecotoxicology: Assess impacts on non-target organisms (e.g., aquatic invertebrates).
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Metabolite profiling: Identify degradation products in soil and water matrices.
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